molecular formula C16H19N3O2 B2857786 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034333-01-0

1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2857786
CAS No.: 2034333-01-0
M. Wt: 285.347
InChI Key: ODZFIHOHQZUCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a unique combination of cyclopentyl, furan, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of cyclopentyl isocyanate with a pyridine derivative that contains a furan ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridine ring may produce piperidine derivatives .

Scientific Research Applications

1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Cyclopentyl-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea
  • 1-Cyclopentyl-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
  • 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-2-yl)methyl)urea

Uniqueness: 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the furan and pyridine rings, along with the cyclopentyl group, influences its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

1-cyclopentyl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(19-14-3-1-2-4-14)18-10-12-5-6-15(17-9-12)13-7-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZFIHOHQZUCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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